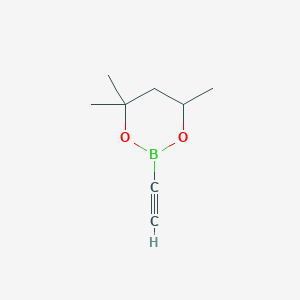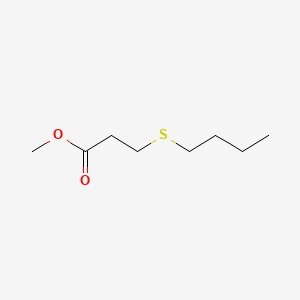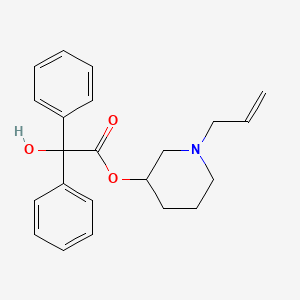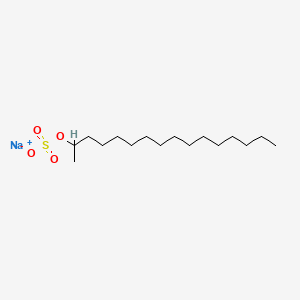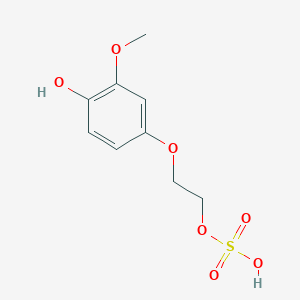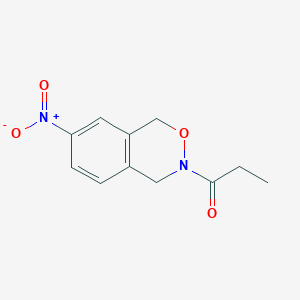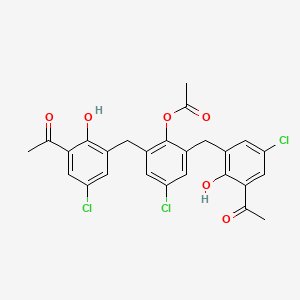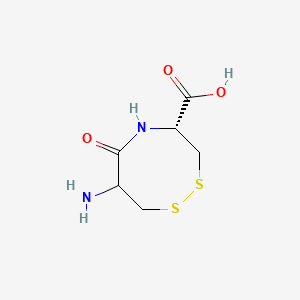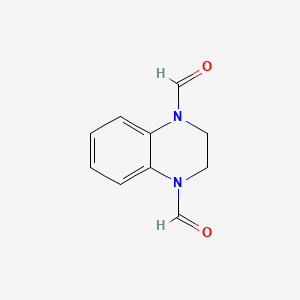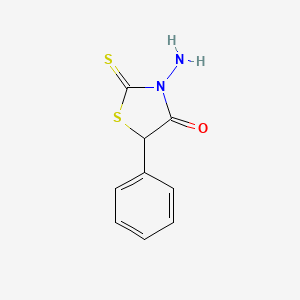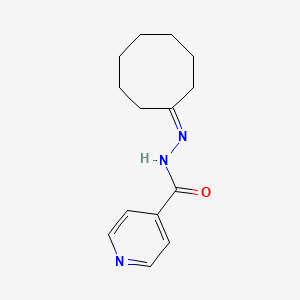
Isonicotinic acid, cyclooctylidenehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isonicotinic acid, cyclooctylidenehydrazide is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of tuberculosis. It is a hydrazide derivative, which means it contains a hydrazine functional group attached to the isonicotinic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, cyclooctylidenehydrazide typically involves the reaction of isonicotinic acid hydrazide with cyclooctanone. The reaction is carried out in an ethanol solution, where isonicotinic acid hydrazide is condensed with cyclooctanone under reflux conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction conditions are optimized to ensure high purity and yield of the final product. The use of ethanol as a solvent is preferred due to its low toxicity and ease of removal from the final product .
化学反应分析
Types of Reactions
Isonicotinic acid, cyclooctylidenehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form amines or hydrazines.
Substitution: The hydrazide group can undergo nucleophilic substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines, hydrazines.
Substitution: Alkylated or acylated derivatives
科学研究应用
Isonicotinic acid, cyclooctylidenehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in the treatment of tuberculosis and other bacterial infections.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals
作用机制
The mechanism of action of isonicotinic acid, cyclooctylidenehydrazide involves its interaction with bacterial enzymes. It inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell. The compound targets the enzyme InhA, which is involved in the fatty acid synthesis pathway of Mycobacterium tuberculosis .
相似化合物的比较
Similar Compounds
Isoniazid: Another hydrazide derivative used in the treatment of tuberculosis.
Iproniazid: A hydrazide derivative with antidepressant properties.
Nialamide: A hydrazide derivative used as an antidepressant .
Uniqueness
Isonicotinic acid, cyclooctylidenehydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclooctylidene moiety provides steric hindrance, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in medicinal chemistry .
属性
CAS 编号 |
13117-17-4 |
|---|---|
分子式 |
C14H19N3O |
分子量 |
245.32 g/mol |
IUPAC 名称 |
N-(cyclooctylideneamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H19N3O/c18-14(12-8-10-15-11-9-12)17-16-13-6-4-2-1-3-5-7-13/h8-11H,1-7H2,(H,17,18) |
InChI 键 |
FLUAKETWIMTOQB-UHFFFAOYSA-N |
规范 SMILES |
C1CCCC(=NNC(=O)C2=CC=NC=C2)CCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


